2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
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Description
2-{[3-(4-CHLOROPHENYL)-8-ETHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}-N-PHENYLACETAMIDE is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
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Scientific Research Applications
Receptor Targeting and Agonist Activity
Compounds structurally related to 2-((3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide have been studied for their ability to target specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. High-affinity ligands have been developed to exhibit moderate to good selectivity versus opioid receptors, acting as full agonists in biochemical assays. This research highlights the potential of these compounds in modulating receptor activity, which could be relevant for developing new therapeutic agents (Röver et al., 2000).
Antimicrobial and Antifungal Applications
Novel thioether derivatives containing 1,2,4-triazole moiety, synthesized from 4-chlorophenol, have shown moderate antifungal activity. This suggests the potential of such compounds in contributing to the development of new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Min et al., 2015).
Anticonvulsant Activity
The impact of aromatic substitution on compounds related to the queried chemical structure has been explored in the context of anticonvulsant activity. Certain derivatives have demonstrated effectiveness in seizure models, suggesting their utility in developing new treatments for epilepsy and related disorders. This research underlines the importance of structural modifications in enhancing biological activity and reducing toxicity (Obniska et al., 2006).
Neuroprotective Potential
Compounds with structural similarities have been evaluated for their neuroprotective activity, specifically against H2O2 and β-amyloid-induced toxicity in neuronal cell models. Such studies are crucial for identifying potential therapeutic agents for neurodegenerative diseases, including Alzheimer's disease. The findings highlight the potential of these compounds in mitigating neuronal damage and promoting cell viability (Tuylu Kucukkilinc et al., 2017).
Anticancer and Antidiabetic Activities
Research into spiropiperidines, which share structural features with the compound , has revealed their potential as anticancer and antidiabetic agents. This illustrates the broad applicability of such compounds in treating various diseases by modulating different biological targets and pathways. The development of spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists further exemplifies the therapeutic potential of these compounds (Smith et al., 1995).
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4OS/c1-2-28-14-12-23(13-15-28)26-21(17-8-10-18(24)11-9-17)22(27-23)30-16-20(29)25-19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTDSLVSSVVRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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